molecular formula C11H17NO5 B6199318 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2728567-21-1

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6199318
CAS No.: 2728567-21-1
M. Wt: 243.3
InChI Key:
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Description

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often utilized in organic synthesis and pharmaceutical research due to its stability and reactivity. The presence of both an oxabicyclo and azabicyclo framework within the same molecule makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:

    Protection of the Amine Group: The starting material, 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid, is reacted with tert-butyl chloroformate and triethylamine in dichloromethane to protect the amine group.

    Formation of the Bicyclic Ring System: The protected intermediate is then treated with sodium bicarbonate in a mixture of water and ethanol to form the bicyclic ring system.

    Deprotection: Finally, the amine and carboxylic acid groups are deprotected by treatment with hydrochloric acid in ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is studied for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.

    Catalysis: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell growth or the modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-aminobicyclo[3.1.1]heptane-1-carboxylic acid: The precursor in the synthesis of the target compound.

    tert-butyl 6-aminobicyclo[3.1.1]heptane-1-carboxylate: An intermediate in the synthesis process.

    3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester: A structurally similar compound with different functional groups.

Uniqueness

6-[(tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its combination of an oxabicyclo and azabicyclo framework, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various fields of research, particularly in the synthesis of bioactive molecules and the development of new materials.

Properties

CAS No.

2728567-21-1

Molecular Formula

C11H17NO5

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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